Cas no 1855-09-0 (1-Phenyl-1,2-propanediol (Mixture of Diastereomers))

1-Phenyl-1,2-propanediol (mixture of diastereomers) is a chiral diol compound featuring both hydroxyl and phenyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its diastereomeric mixture provides flexibility in stereochemical studies and asymmetric synthesis. The compound is particularly useful in the preparation of fine chemicals, ligands, and chiral auxiliaries. Its balanced reactivity allows for selective functionalization, enabling the synthesis of complex molecular architectures. Additionally, the presence of two hydroxyl groups offers opportunities for further derivatization, enhancing its utility in multi-step synthetic routes. This product is commonly employed in research and industrial settings for its reliable performance and broad applicability.
1-Phenyl-1,2-propanediol (Mixture of Diastereomers) structure
1855-09-0 structure
Product name:1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
CAS No:1855-09-0
MF:C9H12O2
MW:152.190382957458
CID:148978
PubChem ID:15825

1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • Phenylpropanediol
    • 1-phenylpropane-1,2-diol
    • 1,2-Propanediol,1-phenyl-
    • 1-Phenyl-1,2-propanediol
    • 1,2-Dihydroxy-1-phenylpropane
    • 1,2-Propanediol, 1-phenyl-
    • SCHEMBL25159
    • (RS,RS)-2-Methyl-1-phenyl-1,2-ethanediol
    • 1855-09-0
    • NS00047065
    • DTXSID10883760
    • EINECS 217-452-1
    • CHEBI:224860
    • 1-phenyl-1,2-propane diol
    • (RS,RS)-2-Methyl-1-phenyl-1,2-ethanediol; 1,2-Dihydroxy-1-phenylpropane; 1-Phenyl-1,2-dihydroxypropane
    • DB-225879
    • 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
    • Inchi: InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3
    • InChI Key: MZQZXSHFWDHNOW-UHFFFAOYSA-N
    • SMILES: CC(C(C1=CC=CC=C1)O)O

Computed Properties

  • Exact Mass: 152.08376
  • Monoisotopic Mass: 152.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.128
  • Boiling Point: 294.6°C at 760 mmHg
  • Flash Point: 144°C
  • Refractive Index: 1.557
  • PSA: 40.46

1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-478802A-250 mg
1-Phenyl-1,2-propanediol,
1855-09-0
250MG
¥18,050.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-478802-25mg
1-Phenyl-1,2-propanediol,
1855-09-0
25mg
¥2557.00 2023-09-05
A2B Chem LLC
AE97360-25mg
1-phenylpropane-1,2-diol
1855-09-0
25mg
$319.00 2024-01-02
TRC
P336095-25mg
1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
1855-09-0
25mg
$ 221.00 2023-09-06
TRC
P336095-250mg
1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
1855-09-0
250mg
$ 1696.00 2023-09-06
A2B Chem LLC
AE97360-250mg
1-phenylpropane-1,2-diol
1855-09-0
250mg
$1647.00 2024-01-02
SHENG KE LU SI SHENG WU JI SHU
sc-478802A-250mg
1-Phenyl-1,2-propanediol,
1855-09-0
250mg
¥18050.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-478802-25 mg
1-Phenyl-1,2-propanediol,
1855-09-0
25mg
¥2,557.00 2023-07-11

1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Related Literature

Additional information on 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)

Introduction to 1-Phenyl-1,2-propanediol (Mixture of Diastereomers) and Its CAS No. 1855-09-0

The compound with the CAS number 1855-09-0 is known as 1-Phenyl-1,2-propanediol (Mixture of Diastereomers), a fascinating molecule with significant applications in the field of chemical and pharmaceutical research. This mixture of diastereomers has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive study in both academic and industrial settings.

In recent years, the exploration of chiral compounds has opened new avenues in drug development and biochemical research. The diastereomeric mixture of 1-Phenyl-1,2-propanediol represents a prime example of how stereochemistry can influence the pharmacological properties of a compound. Each diastereomer in this mixture possesses distinct chemical and physical characteristics, which can be harnessed for tailored applications in synthetic chemistry and medicinal chemistry.

The structural motif of 1-Phenyl-1,2-propanediol consists of a phenyl group attached to a propanediol backbone. This configuration allows for diverse interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The presence of two hydroxyl groups on the propanediol moiety enhances its reactivity, enabling participation in various chemical transformations such as esterification, etherification, and oxidation reactions.

Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions involving 1-Phenyl-1,2-propanediol. Molecular dynamics simulations and quantum mechanical calculations have revealed insights into its binding affinity with enzymes and receptors. These studies have highlighted the potential of this compound as a lead molecule in the development of drugs targeting metabolic disorders and inflammatory conditions.

The pharmaceutical industry has shown particular interest in diastereomer mixtures due to their potential to exhibit enantioselective pharmacological effects. The diastereomers of 1-Phenyl-1,2-propanediol can be separated and studied individually, providing researchers with a platform to explore the relationship between stereochemistry and biological activity. This approach has been instrumental in developing more effective and selective drugs with reduced side effects.

In addition to its pharmaceutical applications, 1-Phenyl-1,2-propanediol has found utility in materials science. Its unique structural features make it a suitable candidate for designing polymers with specific thermal and mechanical properties. Researchers are exploring its incorporation into advanced materials that require high stability and functionality under extreme conditions.

The synthesis of 1-Phenyl-1,2-propanediol involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Recent innovations in asymmetric synthesis have enabled the efficient production of this compound in large quantities, facilitating further research and commercial applications. These advancements have not only improved the accessibility of the compound but also reduced the environmental impact of its synthesis.

The diastereomeric mixture of 1-Phenyl-1,2-propanediol continues to be a subject of intense research due to its versatile applications. Ongoing studies aim to uncover new biological activities and optimize synthetic routes for its production. As our understanding of stereochemistry evolves, so does the potential for this compound to contribute to groundbreaking discoveries in medicine and materials science.

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